2,4,5-Trifluorobenzoyl cyanide
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Overview
Description
2,4,5-Trifluorobenzoyl cyanide is an organic compound with the molecular formula C8H2F3NO. It is a derivative of benzoyl cyanide where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 5 positions. This compound is known for its high reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,5-Trifluorobenzoyl cyanide can be synthesized through the cyanation of 2,4,5-trifluorobenzoyl fluoride. The reaction typically involves the use of a cyanide source such as sodium cyanide or potassium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is common in industrial settings to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trifluorobenzoyl cyanide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the cyanide group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction: It can be reduced to 2,4,5-trifluorobenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to 2,4,5-trifluorobenzoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Products like 2,4,5-trifluorobenzylamine, 2,4,5-trifluorobenzyl alcohol, or 2,4,5-trifluorobenzyl thiol.
Reduction: 2,4,5-Trifluorobenzylamine.
Oxidation: 2,4,5-Trifluorobenzoic acid
Scientific Research Applications
2,4,5-Trifluorobenzoyl cyanide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated organic compounds. Its high reactivity makes it suitable for use in complex organic synthesis.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can be used in biochemical studies and drug development.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Fluorinated compounds often exhibit enhanced biological activity and stability.
Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and polymers
Mechanism of Action
The mechanism of action of 2,4,5-trifluorobenzoyl cyanide involves its reactivity towards nucleophiles. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an intermediate or a reagent .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluorobenzyl cyanide: Similar in structure but with a cyanomethyl group instead of a cyanocarbonyl group.
2,4,5-Trifluorobenzoic acid: Similar in structure but with a carboxyl group instead of a cyanocarbonyl group.
2,4,5-Trifluorobenzylamine: Similar in structure but with an aminomethyl group instead of a cyanocarbonyl group
Uniqueness
2,4,5-Trifluorobenzoyl cyanide is unique due to its high reactivity and the presence of both fluorine and cyanide functional groups. This combination makes it a valuable intermediate in the synthesis of various fluorinated compounds and pharmaceuticals. Its ability to undergo a wide range of chemical reactions further enhances its utility in scientific research and industrial applications .
Properties
IUPAC Name |
2,4,5-trifluorobenzoyl cyanide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F3NO/c9-5-2-7(11)6(10)1-4(5)8(13)3-12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALNONZLPOOQBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2091697-40-2 |
Source
|
Record name | 2,4,5-trifluorobenzoyl cyanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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